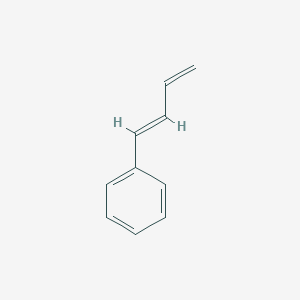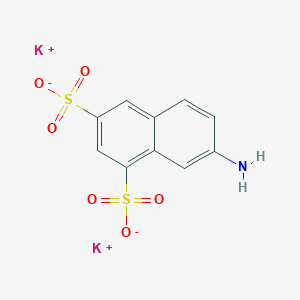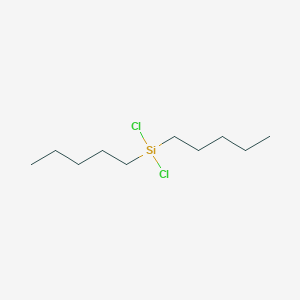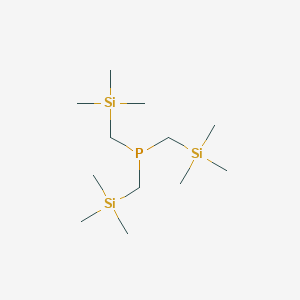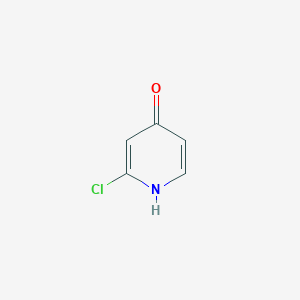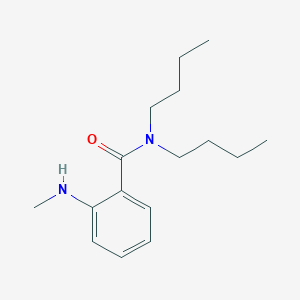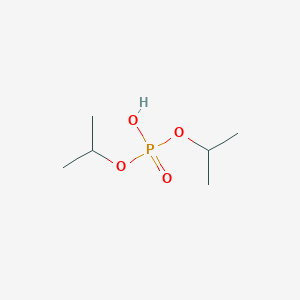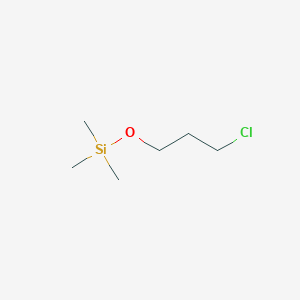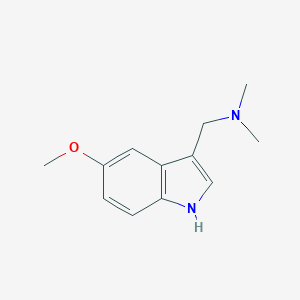
5-Metoxiagramaina
Descripción general
Descripción
5-Methoxygramine is a natural product found in Phalaris aquatica and Phalaris truncata with data available.
Aplicaciones Científicas De Investigación
Bloques de construcción heterocíclicos
5-Metoxiagramaina se utiliza como un bloque de construcción heterocíclico en la síntesis química . Es un componente clave en la creación de varios compuestos orgánicos complejos .
2. Preparación de antagonistas del receptor de dopamina D2 this compound se utiliza como reactivo para la preparación de antagonistas del receptor de dopamina D2 . Estos antagonistas se utilizan en el tratamiento de varios trastornos neurológicos y psiquiátricos .
Preparación asimétrica de ethenil (tetrahidro)carbazoledicarboxilatos
Este compuesto también se utiliza como reactivo para la preparación asimétrica de ethenyl (tetrahidro)carbazoledicarboxilatos mediante una reacción de alquilación alílica intramolecular catalizada por oro (I) de Friedel-Crafts . Esta reacción es significativa en el campo de la química orgánica .
Preparación de N-sustituidos 3-aril-8-azabiciclo [3.2.1]octan-3-oles
this compound se utiliza como reactivo para la preparación de N-sustituidos 3-aril-8-azabiciclo [3.2.1]octan-3-oles . Estos compuestos se utilizan como ligandos del receptor similar a la dopamina D2 .
5. Preparación de indoles, indolinas y una tetrahidroquinolina N-sustituidos con trimetoxibenzoílo this compound se utiliza como reactivo para la preparación de indoles, indolinas y una tetrahidroquinolina N-sustituidos con trimetoxibenzoílo . Estos compuestos se utilizan como agentes antitubulina <svg class="icon" height="16" p-id="1735" t="1709264
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Methoxygramine is a heterocyclic compound . It has been used as a reactant for the preparation of dopamine D2 receptor antagonists . The dopamine D2 receptor is a protein that is primarily found in the brain and plays a key role in the dopamine system, which is involved in regulating mood, reward, and movement .
Mode of Action
It is known to interact with its primary target, the dopamine d2 receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxygramine are likely related to its interaction with the dopamine D2 receptor . Dopamine receptors are involved in several important pathways in the brain, including those related to mood regulation and reward processing .
Result of Action
Given its role as a reactant in the preparation of dopamine d2 receptor antagonists , it may influence cellular processes related to dopamine signaling.
Análisis Bioquímico
Biochemical Properties
5-Methoxygramine plays a significant role in biochemical reactions, particularly in the synthesis of dopamine D2 receptor antagonists and other indole derivatives . It interacts with various enzymes and proteins, including those involved in the preparation of dopamine receptor ligands and antitubulin agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which facilitate the compound’s role in biochemical pathways.
Cellular Effects
5-Methoxygramine has been shown to exert cytoprotective effects and antioxidant properties in various cell types . For instance, it can protect HEK 293 cells from oxidative stress induced by hydrogen peroxide by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, 5-Methoxygramine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and other signaling molecules .
Molecular Mechanism
At the molecular level, 5-Methoxygramine exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme modulation . It acts as a reactant in the preparation of dopamine D2 receptor antagonists and other ligands, which involves specific binding to receptor sites and subsequent inhibition or activation of enzymatic activity . These interactions can lead to changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxygramine can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over prolonged periods. Long-term exposure to 5-Methoxygramine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methoxygramine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and cytoprotection. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Methoxygramine exerts its optimal effects.
Metabolic Pathways
5-Methoxygramine is involved in various metabolic pathways, including those related to the synthesis of indole derivatives and dopamine receptor ligands . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which play crucial roles in its metabolism and conversion to other bioactive compounds . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 5-Methoxygramine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through carrier-mediated pathways, which facilitate its entry into target cells and tissues . Once inside, 5-Methoxygramine may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
5-Methoxygramine exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERTRUXQHDLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168081 | |
| Record name | Methoxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16620-52-3 | |
| Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxygramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxygramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methoxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dimethylaminomethyl-5-methoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-methoxygramine?
A1: 5-Methoxygramine acts as a competitive antagonist at 5-hydroxytryptamine2 (5-HT2) receptors. [, , ] This means it binds to these receptors and blocks the actions of agonists like 5-hydroxytryptamine (serotonin) without activating the receptor itself.
Q2: How does the presence of a diffusion barrier, like the adventitia in blood vessels, affect 5-methoxygramine's interaction with 5-HT2 receptors?
A2: Research suggests that the presence of a diffusion barrier like the adventitia significantly reduces the association and dissociation rate constants of 5-methoxygramine. [] This is attributed to its relatively low partition coefficient compared to higher-affinity antagonists. In contrast, higher-affinity antagonists like spiperone, methysergide, and ketanserin are less affected by the adventitia due to their larger partition coefficients.
Q3: How does the affinity of 5-methoxygramine for 5-HT2 receptors compare to other antagonists?
A3: 5-Methoxygramine displays lower affinity for 5-HT2 receptors compared to antagonists like cyproheptadine, 5-methylgramine, 2-bromolysergic acid diethylamide, methysergide, and ketanserin. [, ] This difference in affinity is reflected in the higher KB values observed for 5-methoxygramine in competitive binding assays.
Q4: What structural features are important for 5-HT-like activity based on the provided research?
A4: Research suggests that potent 5-HT-like agonists require the following structural features: [] * An indole nucleus * Either a hydroxyl or methoxy group at the 5 position * A terminal unsubstituted nitrogen
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


